molecular formula C13H10BrNO2 B085113 2-((3-Bromophenyl)amino)benzoic acid CAS No. 13278-39-2

2-((3-Bromophenyl)amino)benzoic acid

Cat. No. B085113
CAS RN: 13278-39-2
M. Wt: 292.13 g/mol
InChI Key: IRGQJNUPNQPHQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-((3-Bromophenyl)amino)benzoic acid involves steps like bromination, azidonation, and reduction. These procedures take advantage of starting materials like dimethylbenzoic acid, leading to target compounds characterized by techniques such as IR, 1H NMR, and elemental analysis. Such methods are noted for their simplicity, post-treatment ease, and cost-effectiveness compared to other bromination-based approaches (G. Yong, 2010).

Molecular Structure Analysis

Investigations into the molecular structure of bromophenyl-amino benzoic acid derivatives utilize various spectroscopic techniques, including IR, 1H NMR, and computational methods. These studies reveal information about molecular geometry, intramolecular interactions, and the influence of substituents on the molecule's electronic environment. Notably, analyses like UV–VIS absorption spectra and density functional theory (DFT) calculations provide insights into acid-base dissociation, azo-hydrazone tautomerism, and the electronic properties of these molecules (T. Baul et al., 2009).

Chemical Reactions and Properties

2-((3-Bromophenyl)amino)benzoic acid and its derivatives participate in various chemical reactions, forming complexes with metals, undergoing cyclization, and exhibiting specific reactivity due to the presence of the bromophenyl and amino groups. These reactions not only demonstrate the compound's reactivity but also its potential to form structures with diverse chemical properties and applications. For example, its ability to form complexes with metals like Cd(II) has been explored, highlighting its versatility as a ligand (Sudad A. Jaber et al., 2021).

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-((3-Bromophenyl)amino)benzoic acid” is used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .
  • Methods of Application : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
  • Results : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Inhibitor of Cholinesterase

  • Scientific Field : Biochemistry
  • Application Summary : Derivatives of “2-((3-Bromophenyl)amino)benzoic acid” have been evaluated as inhibitors of acetylcholinesterase .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . The specific hazard and precautionary statements were not provided in the search results .

Future Directions

Benzamides, including “2-((3-Bromophenyl)amino)benzoic acid”, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

2-(3-bromoanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGQJNUPNQPHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565978
Record name 2-(3-Bromoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Bromophenyl)amino)benzoic acid

CAS RN

13278-39-2
Record name 2-[(3-Bromophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13278-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Ding, H Jiang, X Ma, JJ Nash… - The Journal of Organic …, 2020 - ACS Publications
Coupling of the radical sites in isomeric benzynes is known to hinder their radical reactivity. In order to determine how far apart the radical sites must be for them not to interact, the gas-…
Number of citations: 11 pubs.acs.org

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